molecular formula C15H15N5O2S B10961813 1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide

1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide

Cat. No.: B10961813
M. Wt: 329.4 g/mol
InChI Key: JPQVJIFQYWWPQC-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide is a complex heterocyclic compound It features a unique structure combining a pyrazole ring, a pyrimidine ring, and a thieno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis

    Formation of Thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and nitrogen sources.

    Introduction of Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction involving hydrazine derivatives and β-diketones.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic nature makes it a valuable scaffold in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials with unique electronic or optical properties. Its complex structure allows for a range of modifications, making it versatile for various applications.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It could bind to receptors, altering signal transduction pathways.

    Nucleic Acids: Interaction with DNA or RNA could affect gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-oxo-2,3-dihydro-4-pyridinecarboxylic acid: Shares a similar core structure but lacks the thieno and pyrazole rings.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring but differs significantly in other structural aspects.

Uniqueness

1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-methyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O2S/c1-8-16-14-12(9-4-3-5-11(9)23-14)15(22)20(8)18-13(21)10-6-7-19(2)17-10/h6-7H,3-5H2,1-2H3,(H,18,21)

InChI Key

JPQVJIFQYWWPQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=NN(C=C4)C

Origin of Product

United States

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